6-Formyl-8-hydroxyindolo[3,2-b]carbazole
Description
Properties
IUPAC Name |
2-hydroxyindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUDEUFGVXKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=C(C4=C(C3=N2)C=O)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222525 | |
| Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707572-76-6 | |
| Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 6 Formyl 8 Hydroxyindolo 3,2 B Carbazole
Precursor: Tryptophan Metabolism and Formation of 6-Formylindolo[3,2-b]carbazole (FICZ)
The biosynthesis of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole begins with the essential amino acid tryptophan. Tryptophan undergoes a series of transformations to form the key intermediate, 6-formylindolo[3,2-b]carbazole, commonly known as FICZ. This process can occur through multiple pathways, both dependent on and independent of light.
Photooxidative Pathways of FICZ Formation
FICZ was first identified as a photooxidation product of tryptophan. tandfonline.com Exposure of tryptophan solutions to ultraviolet (UV) radiation, particularly UVB, as well as visible light, can generate FICZ. tandfonline.com The formation of FICZ through this pathway is dependent on the presence of hydrogen peroxide (H₂O₂), which is generated during the irradiation process. acs.org Notably, H₂O₂ alone, even in the absence of light, has been shown to convert tryptophan to FICZ. acs.orgnih.gov This photooxidative pathway is significant in environments exposed to sunlight, such as the skin. nih.gov
Enzymatic Pathways of FICZ Formation (e.g., via Indole-3-acetaldehyde)
Beyond photooxidation, FICZ can be formed through various enzymatic pathways, with indole-3-acetaldehyde (I3A) serving as a crucial common precursor. tandfonline.comacs.orgnih.gov Tryptophan can be metabolized to I3A through two primary routes:
Via Indole-3-pyruvic acid (I3P): Tryptophan can be converted to I3P by aromatic amino acid aminotransferases (ArAT) or L-amino acid oxidases (LAAO). nih.govwikipedia.orgencyclopedia.pub I3P is then decarboxylated to form I3A. acs.orgnih.gov
Via Tryptamine (B22526): Aromatic L-amino acid decarboxylase (AADC) can decarboxylate tryptophan to produce tryptamine. wikipedia.orgencyclopedia.pub Subsequently, monoamine oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of tryptamine to yield I3A. tandfonline.comwikipedia.orgencyclopedia.pub
Once formed, the unstable I3A can non-enzymatically rearrange to form FICZ. acs.orgnih.gov
| Starting Metabolite | Key Enzymes | Intermediate | Final Product |
|---|---|---|---|
| Tryptophan | Aromatic amino acid aminotransferases (ArAT), L-amino acid oxidases (LAAO) | Indole-3-pyruvic acid (I3P) | Indole-3-acetaldehyde (I3A) -> FICZ |
| Tryptophan | Aromatic L-amino acid decarboxylase (AADC), Monoamine oxidases (MAO-A, MAO-B) | Tryptamine | Indole-3-acetaldehyde (I3A) -> FICZ |
Contribution of Microbial and Mammalian Enzymes to FICZ Biosynthesis
Both microbial and mammalian enzymes play a significant role in the biosynthesis of FICZ. tandfonline.com In the gastrointestinal tract, a rich microbial environment, bacteria can convert tryptophan into precursors of FICZ like indole-3-pyruvate, indole-3-acetaldehyde, and tryptamine. tandfonline.comwikipedia.org For instance, microbial aromatic-amino-acid transaminase (ArAT) can catalyze the formation of FICZ precursors in the gut. nih.gov The yeast Malassezia furfur, a component of the normal skin microbiota, has also been shown to produce FICZ from tryptophan. tandfonline.comacs.orgnih.gov
Mammalian enzymes are also integral to FICZ formation. tandfonline.com As mentioned, monoamine oxidases A and B, which are mitochondrial enzymes in humans, can produce the FICZ precursor indole-3-acetaldehyde from tryptamine. tandfonline.com The enzyme interleukin-4 induced gene 1 (IL4I1), an L-amino acid oxidase secreted by host immune cells, can also convert tryptophan to indole-3-pyruvate, another precursor to FICZ. nih.gov
Formation of this compound from FICZ
Once FICZ is formed, it undergoes further metabolism, primarily through hydroxylation, to yield various metabolites, including this compound.
Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1) in FICZ Hydroxylation
The hydroxylation of FICZ is predominantly carried out by cytochrome P450 (CYP) enzymes, specifically members of the CYP1 family. tandfonline.comdiva-portal.org CYP1A1 is considered the most important enzyme in the initial monohydroxylation of FICZ. tandfonline.comdiva-portal.org Studies with human recombinant enzymes have demonstrated that FICZ is an exceptionally efficient substrate for CYP1A1, with a catalytic efficiency approaching the diffusion limit. tandfonline.comwikipedia.org
CYP1A2 also metabolizes FICZ, forming the same major metabolites as CYP1A1, although with different kinetics. tandfonline.comdiva-portal.org CYP1B1 appears to be more involved in the subsequent metabolism of the hydroxylated FICZ products. tandfonline.comdiva-portal.org The catalytic efficiencies of these enzymes for FICZ are significantly higher than for their standard substrates. wikipedia.orgresearchgate.net
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency |
|---|---|---|
| CYP1A1 | 8.1 x 10⁷ | Very High (approaching diffusion limit) |
| CYP1A2 | - | Very Good Substrate |
| CYP1B1 | - | Very Good Substrate |
Identification of 8-Hydroxylation as a Primary Metabolic Route
Metabolic studies have identified several hydroxylated derivatives of FICZ. tandfonline.comencyclopedia.pub Through the use of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, two primary monohydroxylated metabolites have been identified: 2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde and 8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (this compound). tandfonline.comencyclopedia.pub This indicates that 8-hydroxylation is a primary route in the metabolism of FICZ. tandfonline.comencyclopedia.pub Further metabolism can lead to the formation of dihydroxylated FICZ metabolites. tandfonline.comwikipedia.orgencyclopedia.pub
Characterization of Monohydroxylated Metabolites of FICZ
The initial step in the metabolic degradation of FICZ is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govwikipedia.orgdiva-portal.org Kinetic studies have demonstrated that FICZ is an excellent substrate for these enzymes. wikipedia.org This Phase I metabolism leads to the formation of several hydroxylated derivatives. nih.govdiva-portal.org
Among the primary metabolites are two monohydroxylated isomers: 2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde and 8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (the subject of this article). nih.govtandfonline.comwikipedia.org The identification and structural elucidation of these metabolites were achieved using advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (NMR). nih.govwikipedia.org In these studies, rat liver S9 fractions were utilized to produce sufficient quantities of the metabolites for characterization. nih.gov The analysis revealed that the metabolites designated as M3, with a molecular weight of 300, corresponded to the addition of a single oxygen atom and existed as two distinct isomers: the 2-hydroxy and 8-hydroxy forms of FICZ. nih.gov
Further metabolism of these monohydroxylated compounds by CYP enzymes, with CYP1B1 being preferentially involved, results in the formation of dihydroxylated derivatives. nih.govwikipedia.orgdiva-portal.org
| Metabolite Peak | Chemical Name | Molecular Weight | Metabolic Stage |
|---|---|---|---|
| M3 (Isomer 1) | 2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | 300 | Monohydroxylated |
| M3 (Isomer 2) | 8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | 300 | Monohydroxylated |
| M2 | 2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde and 4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | 316 | Dihydroxylated |
| M1 | 2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | 316 | Dihydroxylated |
Further Conjugation of this compound
Following hydroxylation, this compound and its 2-hydroxy isomer undergo Phase II metabolism, where they are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. wikipedia.orgencyclopedia.pub The primary conjugation pathways identified for these hydroxylated FICZ metabolites are glucuronidation and sulfoconjugation. tandfonline.comwikipedia.orgencyclopedia.pub
Glucuronidation Pathways
Glucuronidation is a common Phase II metabolic reaction mediated by UDP-glucuronosyltransferases (UGTs). nih.gov While hydroxylated FICZ metabolites are subject to glucuronidation, studies indicate that this pathway is less prominent compared to sulfoconjugation for these specific compounds. wikipedia.orgencyclopedia.pub Unidentified forms of glucuronosyltransferases are involved in the metabolic degradation of FICZ and its derivatives. nih.govdiva-portal.org
Sulfoconjugation Pathways and Contributing Sulfotransferases (SULTs)
Sulfoconjugation, catalyzed by sulfotransferases (SULTs), represents a more significant pathway for the metabolism of hydroxylated FICZ metabolites, including this compound. wikipedia.orgencyclopedia.pub This reaction leads to a more pronounced reduction in the levels of these metabolites compared to glucuronidation. wikipedia.orgencyclopedia.pub In fact, FICZ was first identified in humans through its sulfoconjugated metabolites. wikipedia.org
Studies using human recombinant SULTs have identified several enzymes with high catalytic efficiencies for the hydroxylated forms of FICZ. wikipedia.orgencyclopedia.pub The key enzymes involved are SULT1A1, SULT1A2, SULT1B1, and SULT1E1. wikipedia.org Research has also shown that the 2-hydroxylated FICZ isomer is more efficiently conjugated than the 8-hydroxylated isomer. wikipedia.orgencyclopedia.pub Notably, SULT1A2 exhibits an exceptionally high catalytic efficiency for 2-OH-FICZ. wikipedia.org
| Sulfotransferase (SULT) | Substrate Preference | Catalytic Efficiency |
|---|---|---|
| SULT1A1 | High for hydroxylated FICZ | High |
| SULT1A2 | High for hydroxylated FICZ, particularly 2-OH-FICZ | Very High (kcat/Km of 1.1x10⁷ M⁻¹ s⁻¹ with 2-OH-FICZ) wikipedia.org |
| SULT1B1 | High for hydroxylated FICZ | High |
| SULT1E1 | High for hydroxylated FICZ | High |
Chemical Synthesis and Structural Modifications
Synthetic Approaches for 6-Formyl-8-hydroxyindolo[3,2-b]carbazole
This compound has been identified as a metabolite of the potent aryl hydrocarbon receptor (AhR) ligand, 6-formylindolo[3,2-b]carbazole (FICZ). tandfonline.comnih.gov While direct, large-scale synthesis of this compound is not extensively documented, its synthesis can be inferred from the established routes for FICZ and its hydroxylated derivatives. The core indolo[3,2-b]carbazole (B1211750) skeleton is often constructed through methods like the double Fischer indolization. wikipedia.orgencyclopedia.pub
A concise synthesis for the parent compound, FICZ, involves the conjugate addition of an enolate derived from an indolylacetate to a 2-chloro-3-formylindole, followed by cyclization under acidic conditions to form the indolo[3,2-b]carbazole skeleton. researchgate.net Another practical, gram-scale synthesis of FICZ utilizes commercially available starting materials such as 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. wikipedia.orgencyclopedia.pub
The synthesis of hydroxylated FICZ metabolites, including the 8-hydroxy derivative, has been achieved to confirm their structures. tandfonline.com These syntheses provide a pathway to obtaining this compound for further study. The general approach would involve the synthesis of an appropriately substituted indole (B1671886) precursor that would lead to the desired hydroxylation pattern on the final indolo[3,2-b]carbazole core.
Key synthetic strategies for the indolo[3,2-b]carbazole scaffold are summarized in the table below.
| Synthetic Strategy | Description | Starting Materials Example |
| Double Fischer Indolization | A classic method for the synthesis of the indolo[3,2-b]carbazole system. | Not specified in provided context |
| Conjugate Addition & Cyclization | Involves the reaction of an indolylacetate-derived enolate with a 2-chloro-3-formylindole, followed by acid-catalyzed cyclization. | Indolylacetate and 2-chloro-3-formylindole |
| Phenylsulfonyl-Protected Indoles | A practical approach using protected indole derivatives that can be scaled up. | 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde |
Development of Analogues and Derivatives of the Indolocarbazole Scaffold
The development of analogues and derivatives of the indolo[3,2-b]carbazole scaffold is driven by the need to understand structure-activity relationships and to develop compounds with improved biological properties. mdpi.com Modifications have been explored at various positions of the indolo[3,2-b]carbazole core.
For instance, a series of analogues of indolo[3,2-b]carbazole (ICZ) substituted at the 6-position with methyl, formyl, and hydroxymethyl groups have been synthesized and evaluated for their activity on the AhR. mdpi.com Interestingly, 6-methylindolo[3,2-b]carbazole (6-MICZ) demonstrated higher activity than 6-formylindolo[3,2-b]carbazole (6-FICZ) in several cell lines, suggesting that the formyl group is not essential for high affinity. mdpi.com
Furthermore, the introduction of functional groups at the 2, 8, and 10 positions has been explored. The in-vitro metabolism of FICZ has been shown to produce several hydroxylated derivatives, including 2-hydroxy- and 8-hydroxy-FICZ, as well as dihydroxylated compounds like 2,8-dihydroxy-, 2,10-dihydroxy-, and 4,8-dihydroxy-FICZ. tandfonline.comnih.gov The synthesis and characterization of these metabolites are crucial for understanding the metabolic fate and potential biological activity of FICZ and its analogues.
The following table summarizes some of the synthesized analogues and derivatives of the indolo[3,2-b]carbazole scaffold.
| Compound | Substitution Position(s) | Substituent(s) |
| 6-Methylindolo[3,2-b]carbazole (6-MICZ) | 6 | Methyl |
| 6-Hydroxymethylindolo[3,2-b]carbazole | 6 | Hydroxymethyl |
| 2-Hydroxy-6-formylindolo[3,2-b]carbazole | 2, 6 | Hydroxy, Formyl |
| 8-Hydroxy-6-formylindolo[3,2-b]carbazole | 8, 6 | Hydroxy, Formyl |
| 2,8-Dihydroxy-6-formylindolo[3,2-b]carbazole | 2, 8, 6 | Dihydroxy, Formyl |
| 2,10-Dihydroxy-6-formylindolo[3,2-b]carbazole | 2, 10, 6 | Dihydroxy, Formyl |
| 4,8-Dihydroxy-6-formylindolo[3,2-b]carbazole | 4, 8, 6 | Dihydroxy, Formyl |
Methodologies for Targeted Functionalization and Substituent Introduction
Targeted functionalization of the indolo[3,2-b]carbazole scaffold is essential for the systematic exploration of its chemical space and the development of compounds with specific properties. Various methodologies have been employed to introduce substituents at different positions of the carbazole (B46965) core.
One notable method is the use of C-H borylation chemistry to introduce functionality at the C2 and C10 positions of the indolocarbazole aromatic region. google.com This approach allows for the preparation of previously inaccessible analogues and has been used to synthesize equipotent indolocarbazole-derived analogs of staurosporine. google.com The ability to functionalize these positions without compromising kinase activity opens up new avenues for modifying the selectivity profile of these compounds. google.com
The synthesis of various substituted indolo[3,2-b]carbazoles often relies on the use of appropriately functionalized indole precursors. The choice of starting materials dictates the substitution pattern of the final product. For example, the synthesis of 6-monosubstituted 5,11-dihydroindolo[3,2-b]carbazoles can be achieved through a three-stage one-pot procedure involving the condensation of indole with an aldehyde. researchgate.net
Computational studies have also been employed to guide the synthesis of new derivatives by exploring the impact of structural isomerism and substitution position on the electronic properties of indolocarbazoles. unibo.it These theoretical insights can help in the rational design of molecules with desired characteristics.
Detailed Research Findings on this compound Remain Largely Undocumented
An extensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the molecular interactions and receptor binding profile of the chemical compound This compound . This compound is identified as a primary metabolite of the well-characterized and potent aryl hydrocarbon receptor (AHR) agonist, 6-Formylindolo[3,2-b]carbazole (FICZ) .
While the parent compound, FICZ, has been the subject of numerous studies detailing its high affinity for the AHR and its role in subsequent downstream signaling, specific data for its 8-hydroxy metabolite are not available in the public domain. Consequently, the requested detailed analysis for this compound, as per the specified outline, cannot be fulfilled at this time.
The available literature primarily discusses the metabolic pathway of FICZ, where cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, hydroxylate FICZ to form mono-hydroxylated metabolites, including 2-hydroxy-FICZ and 8-hydroxy-FICZ. These are then often subject to further metabolism. However, studies have not isolated and characterized the specific AHR binding affinity, activation mechanisms, or influence on gene expression of the 8-hydroxy-FICZ metabolite itself.
Therefore, the following sections of the requested article cannot be accurately and scientifically generated:
Molecular Interactions and Receptor Binding Studies
Influence on AHR Downstream Signaling Pathways and Gene Expression:The effect of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole on AHR target genes, such as CYP1A1, and other downstream signaling pathways has not been reported.
While extensive data exists for the parent compound FICZ, any attempt to extrapolate this information to its 8-hydroxy metabolite would be speculative and would not meet the required standards of scientific accuracy for this article. Further research is required to elucidate the specific biological and molecular activities of this compound.
Biological Activities and Cellular Mechanisms of Action
Modulation of Gene Expression and Transcriptional Regulation
6-Formyl-8-hydroxyindolo[3,2-b]carbazole, a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), plays a crucial role in the regulation of gene expression, particularly those involved in xenobiotic metabolism. nih.govtandfonline.comfrontiersin.orgfrontiersin.org Its interaction with the AHR initiates a cascade of molecular events that lead to the transcriptional activation of specific target genes.
As a high-affinity AHR agonist, this compound is a powerful inducer of cytochrome P450 enzymes, most notably CYP1A1. nih.govnih.gov Upon binding to the AHR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. nih.gov
Studies have demonstrated that this compound can induce CYP1A1 gene expression at very low, picomolar concentrations in human cell lines. nih.gov The induction of CYP1A1 by this compound is characterized by its rapid and transient nature. nih.gov This is because the compound is not only an inducer but also an excellent substrate for the CYP1A1 enzyme it helps to produce. nih.govnih.gov This dual role is a key feature of its regulatory function.
| Cell Line | Effective Concentration | Key Observation |
|---|---|---|
| Human Keratinocyte (HaCaT) | 100 pM | Most efficient inducer in short-term (0.5h) incubation. nih.gov |
| Fresh Human Peripheral Blood Cells | 100 pM | Increased CYP1A1 mRNA levels. nih.gov |
| Mouse Hepatoma (Hepa-1) | Low concentrations | Transient induction in wild-type cells. researchgate.net |
The transient nature of CYP1A1 induction by this compound is a direct consequence of a negative feedback loop that regulates AHR activity. tandfonline.comencyclopedia.pub Once CYP1A1 is produced, it rapidly metabolizes the compound, leading to a decrease in its concentration. nih.govnih.gov This reduction in the ligand concentration results in the inactivation of the AHR signaling pathway, thus downregulating the expression of CYP1A1 and other AHR-responsive genes. researchgate.net
This autoregulatory feedback mechanism is crucial for maintaining cellular homeostasis by ensuring that the AHR signaling pathway is only activated when necessary and that the response is tightly controlled. tandfonline.commdpi.com The rapid metabolic clearance of this compound by CYP1A1 distinguishes its effects from those of persistent AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which are metabolized much more slowly and therefore lead to sustained AHR activation. tandfonline.com Inhibition of CYP1A1 activity can lead to an accumulation of this compound, resulting in prolonged AHR activation. researchgate.netwikipedia.org
Anti-inflammatory and Protective Biological Actions
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
6-Formylindolo[3,2-b]carbazole (FICZ) has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and inflammation. Mechanistic studies indicate that FICZ mediates its effects through a dual activation of the Aryl Hydrocarbon Receptor (AhR) and subsequently, the Nrf2 pathway. nih.gov This activation leads to the upregulation of cytoprotective genes.
In preclinical models, FICZ administration has been shown to significantly upregulate key Nrf2 target enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1), within the kidneys. nih.gov The activation of this AhR/Nrf2 axis is believed to be central to the compound's ability to mitigate inflammation and cellular injury. nih.gov The Nrf2 signaling pathway is a crucial regulator of cellular redox homeostasis, and its activation represents a strategic approach against conditions driven by electrophilic and oxidative stress. mdpi.com
Preclinical Studies in Models of Inflammatory Injury
The therapeutic potential of 6-Formylindolo[3,2-b]carbazole has been investigated in various preclinical models of inflammatory injury, demonstrating significant protective effects.
Sepsis-Induced Acute Kidney Injury: In a murine model of acute endotoxin-induced sepsis, pretreatment with FICZ was shown to dampen inflammation and reduce acute kidney injury. nih.gov Male C57Bl/6N mice injected with lipopolysaccharides (LPS) to induce sepsis showed reduced renal injury when pre-treated with FICZ. nih.govresearchgate.net The compound was found to lessen both systemic and renal inflammation, a beneficial reno-protective effect attributed to the dual activation of the AhR/Nrf2 pathway. nih.gov
Autoimmune Hepatitis: In a murine model of autoimmune hepatitis induced by concanavalin (B7782731) A, FICZ treatment demonstrated a significant attenuating effect on liver injury. nih.govnih.gov The administration of FICZ resulted in decreased infiltration of T-cells, a reduction in circulating alanine (B10760859) transaminase (ALT) levels, and the suppression of proinflammatory cytokines. nih.govnih.gov Mechanistically, FICZ was found to limit the activation of CD3+ T-cells and reduce the infiltration of proinflammatory CD11b+ Kupffer cells, thereby suppressing the inflammatory cascade in the liver. nih.gov
Dose-Dependent Effects: It is noteworthy that the effects of FICZ can be dose-dependent. While high doses have been shown to produce immunosuppressive effects and inhibit renal inflammatory damage, lower doses in some contexts have been associated with promoting proinflammatory T helper 17 (Th17) cell differentiation. frontiersin.orgresearchgate.net For instance, high doses of FICZ (50–200 mg/kg body weight) were shown to inhibit renal inflammatory damage in a murine model of calcium oxalate (B1200264) nephrocalcinosis. frontiersin.org
Table 1: Summary of Preclinical Studies of FICZ in Inflammatory Injury Models
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Endotoxin-Induced Sepsis (Kidney Injury) | Reduced acute kidney injury; Dampened renal and systemic inflammation. | Dual activation of AhR/Nrf2 pathway; Upregulation of NQO1 and HO-1. | researchgate.net, nih.gov |
| Concanavalin A-Induced Hepatitis (Liver Injury) | Attenuated hepatitis; Decreased T-cell infiltration; Suppressed proinflammatory cytokines. | Limitation of CD3+ T-cell activation and CD11b+ Kupffer cell infiltration. | nih.gov, nih.gov |
| Calcium Oxalate Nephrocalcinosis | High doses inhibited renal inflammatory damage. | Immunosuppressive effects at high doses. | frontiersin.org |
Antiviral Properties and Mechanisms (Contextual to Indolocarbazoles)
The broader class of indolocarbazole compounds, to which this compound belongs, has demonstrated notable antiviral activities. nih.govfrontiersin.org Research has focused particularly on their efficacy against herpesviruses.
Certain indolocarbazoles, such as Gö6976, K252a, and K252c, have proven to be highly effective inhibitors of human cytomegalovirus (HCMV), including strains that are resistant to the standard antiviral drug ganciclovir (B1264) (GCV). mdpi.comnih.gov However, these compounds did not show activity against the herpes simplex virus in the same study. nih.gov
The primary mechanism for the anti-HCMV activity of these indolocarbazoles is the potent inhibition of the virus-encoded protein kinase pUL97. mdpi.comnih.gov These compounds strongly inhibit both the autophosphorylation of pUL97 and its ability to phosphorylate ganciclovir. mdpi.comnih.gov The antiviral effect is most pronounced when the compounds are added within 24 hours post-infection. nih.gov The inhibition of the pUL97 kinase is a distinct mechanism from that of GCV, making indolocarbazoles effective against GCV-resistant HCMV strains. mdpi.com
Furthermore, other studies have noted that indolocarbazoles can block the replication of the Hepatitis C virus (HCV), and this activity appears to be independent of Protein Kinase C (PKC) inhibition. mdpi.com Some indolocarbazoles derived from blue-green algae have also shown activity against Herpes Simplex Virus II (HSV II). nih.gov
Table 2: Antiviral Activity of Select Indolocarbazoles
| Compound Class/Example | Target Virus | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Indolocarbazoles (Gö6976, K252a, K252c) | Human Cytomegalovirus (HCMV) | Inhibition of viral protein kinase pUL97 autophosphorylation and function. | mdpi.com, nih.gov |
| Indolocarbazoles | Hepatitis C Virus (HCV) | Blocks HCV replication, independent of PKC inhibition. | mdpi.com |
| 6-Cyano-5-methoxy-12-methylindolo[2,3-a]carbazole | Herpes Simplex Virus II (HSV II) | Antiviral activity demonstrated. | nih.gov |
Computational and Biophysical Characterization of Molecular Interactions
The study of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole and its interactions at a molecular level is crucial for understanding its biological activity. While this compound is a known derivative of the potent aryl hydrocarbon receptor (AHR) agonist 6-formylindolo[3,2-b]carbazole (FICZ), specific computational and detailed biophysical studies on the 8-hydroxy derivative are not extensively available in publicly accessible literature. The following sections outline the established methodologies used for characterizing such compounds and the available data for the parent compound, FICZ, which serves as a significant reference.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands to their protein targets.
While FICZ is recognized for its high-affinity binding to the AHR, specific molecular docking studies detailing the binding interactions of this compound with AHR or other proteins are not prominently reported in the reviewed scientific literature. Such simulations would be valuable to elucidate how the addition of the 8-hydroxy group influences the binding affinity and orientation within the AHR ligand-binding pocket compared to FICZ.
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations can reveal the dynamic nature of the binding process and the key interactions that stabilize the complex.
Currently, there are no specific molecular dynamics simulation studies found in the public domain that focus on the binding mechanism of this compound with AHR. MD simulations would offer insights into the flexibility of the ligand in the binding site and the role of water molecules in mediating the interaction, providing a more comprehensive understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Specific QSAR models for this compound have not been identified in the surveyed literature. The development of QSAR models for a series of indolo[3,2-b]carbazole (B1211750) derivatives could help in predicting their AHR binding affinity and in designing new, more potent, or selective AHR modulators.
Spectroscopic and chromatographic techniques are fundamental in the identification and characterization of this compound, its derivatives, and its metabolites.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of FICZ and its metabolites. In studies of FICZ metabolism, HPLC has been used to separate various metabolic products, which appear as distinct peaks in the chromatogram. nih.gov For instance, the metabolism of FICZ has been shown to generate five major metabolites that can be resolved into three main peaks (M1, M2, and M3) using HPLC. nih.govresearchgate.net The use of bioassay-driven fractionation coupled with HPLC and mass spectrometry (MS) has been instrumental in identifying FICZ in complex mixtures like light-exposed cell culture medium. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS, particularly with negative ion electrospray mode, has been crucial in elucidating the structures of FICZ metabolites. nih.govresearchgate.net This method has been used to identify two monohydroxylated and three dihydroxylated metabolites of FICZ. encyclopedia.pubwikipedia.org The molecular weights of these metabolites, corresponding to the addition of one or two oxygen atoms, were determined using this technique. nih.govresearchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule. ¹H-NMR, correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) have been employed to confirm the structures of FICZ metabolites initially identified by LC-MS. nih.govresearchgate.net NMR analysis of combined HPLC fractions has been essential in determining the precise location of the hydroxyl groups on the indolo[3,2-b]carbazole scaffold. nih.govresearchgate.netencyclopedia.pubwikipedia.org
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in a molecule. The photophysical properties of FICZ have been characterized, revealing an absorbance maximum at 390 nm in methanol. nih.gov This technique is also used to determine the molar extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength. nih.gov
The table below summarizes the key photophysical properties of the parent compound, 6-formylindolo[3,2-b]carbazole (FICZ).
| Property | Value | Solvent |
| Absorbance Maximum (λmax) | 390 nm | Methanol |
| Molar Extinction Coefficient (ε) | 9180 L·mol⁻¹·cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.15 | Methanol |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 | Methanol |
Data sourced from Juricek et al., 2014. nih.gov
The following table details the major metabolites of FICZ identified through the combined use of HPLC, LC-MS, and NMR.
| HPLC Peak | Metabolite Structure | Molecular Weight |
| M3 | 2-hydroxy-6-formylindolo[3,2-b]carbazole | 300 |
| M3 | 8-hydroxy-6-formylindolo[3,2-b]carbazole | 300 |
| M2 | 2,10-dihydroxy-6-formylindolo[3,2-b]carbazole | 316 |
| M2 | 4,8-dihydroxy-6-formylindolo[3,2-b]carbazole | 316 |
| M1 | 2,8-dihydroxy-6-formylindolo[3,2-b]carbazole | 316 |
Data compiled from Bergander et al., 2003. nih.govresearchgate.net
Concluding Perspectives and Future Research Directions
Current Gaps in Understanding the Specific Biological Role of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole
The most significant gap in our current knowledge is the functional characterization of this compound (8-OH-FICZ) as a distinct molecular entity. Research has predominantly focused on the parent compound, FICZ, which is known to be rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1, into mono- and di-hydroxylated derivatives, including 8-OH-FICZ. encyclopedia.pubmdpi.com
Key unanswered questions that represent critical areas for future research include:
AHR Binding and Activation: Does 8-OH-FICZ bind to the AHR? If so, what is its binding affinity compared to FICZ, and does it act as an agonist or a potential antagonist?
Metabolic Stability: What is the metabolic fate of 8-OH-FICZ? Is it further metabolized, and how does its stability compare to that of FICZ? This is crucial for understanding its potential duration of action in vivo.
Unique Biological Activities: Does 8-OH-FICZ possess biological activities independent of its role as a FICZ metabolite? It may modulate different signaling pathways or have a distinct cellular uptake and distribution profile.
Table 1: Key Research Gaps for this compound
| Research Area | Specific Unanswered Questions |
|---|---|
| Receptor Interaction | Does it bind to AHR? What is its affinity and functional effect (agonist/antagonist)? |
| Metabolic Profile | How stable is the compound? What are its subsequent metabolites? |
| Independent Functions | Does it have biological effects separate from the parent compound, FICZ? |
| Cellular Transport | How does it enter and distribute within cells and tissues? |
Potential for Targeted Therapeutic Development Based on Modulating AHR Signaling
The AHR pathway is a pivotal regulator of immune responses, cellular differentiation, and barrier function in tissues like the gut and skin. nih.govnih.gov The therapeutic potential of modulating this pathway is vast, with implications for autoimmune diseases, cancer, and inflammatory conditions. nih.govnih.gov
Given that FICZ demonstrates dose-dependent effects—promoting pro-inflammatory responses at low concentrations and anti-inflammatory or immunosuppressive effects at higher concentrations—its metabolites could offer a more refined tool for therapeutic intervention. nih.govmdpi.com If this compound has a different AHR affinity or greater metabolic stability, it could potentially be developed into a selective AHR modulator (SAhRM) with a more favorable therapeutic window. nih.gov Future research should focus on synthesizing this metabolite and screening it for activity in models of diseases where AHR signaling is implicated, such as inflammatory bowel disease, psoriasis, and certain cancers. frontiersin.org
Advanced Methodologies for Studying Metabolite-Specific Activities
Elucidating the specific functions of this compound requires a suite of advanced analytical and biological techniques.
Synthesis and Purification: A critical first step is the chemical synthesis of pure this compound to allow for controlled in vitro and in vivo experiments. mdpi.comnih.gov
High-Throughput Sequencing: Techniques such as single-cell RNA sequencing (scRNA-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) can be employed to map the specific gene expression and chromatin accessibility changes induced by this metabolite, comparing its effects to those of FICZ. nih.gov
Mass Spectrometry and NMR: Advanced mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which were instrumental in the initial identification of FICZ metabolites, will be vital for tracing the metabolic fate of 8-OH-FICZ and identifying its potential downstream products in biological systems. encyclopedia.pub
In Silico Modeling: Computational docking simulations can predict the binding affinity and conformation of 8-OH-FICZ within the AHR ligand-binding pocket, providing a theoretical framework for its potential activity. mdpi.com
Exploration of Additional Molecular Targets and Pathways
While the AHR is the most probable target for this compound due to its structural similarity to FICZ, the possibility of it interacting with other molecular targets cannot be excluded. The parent compound, FICZ, is known to influence pathways beyond canonical AHR signaling, including the MAPK cascade. researchgate.net
Future studies should investigate whether 8-OH-FICZ interacts with other receptors or signaling proteins. A broad-based screening approach, such as affinity-based proteomics or cell-based reporter assays for various signaling pathways, could uncover novel mechanisms of action. Understanding these off-target effects is crucial for a comprehensive assessment of the metabolite's biological profile and therapeutic potential.
Synergistic Effects with Other Bioactive Compounds
The activity of AHR ligands can be significantly influenced by other compounds, particularly those that affect their metabolism. For instance, inhibitors of CYP1A1 can block the degradation of FICZ, thereby enhancing and prolonging AHR activation. medchemexpress.comacs.org This suggests that the biological impact of this compound could be modulated by co-administration with other agents.
Future research should explore potential synergistic or antagonistic interactions. For example, investigating its effects in combination with other immunomodulatory agents, such as flavonoids or checkpoint inhibitors in cancer models, could reveal novel therapeutic strategies. mdpi.commdpi.com Furthermore, understanding its interaction with gut microbial metabolites is essential, as the gut microbiome is a rich source of AHR ligands and modulators. researchgate.net
Q & A
Q. What is the primary biological role of FICZ, and how does it modulate aryl hydrocarbon receptor (AhR) signaling?
FICZ is a high-affinity endogenous ligand for AhR (Kd = 70 pM), inducing conformational changes in AhR that trigger its nuclear translocation, dimerization with ARNT, and transcriptional activation of xenobiotic-responsive element (XRE)-driven genes like CYP1A1 . Methodologically, AhR activation can be validated via luciferase reporter assays (e.g., XRE-driven luciferase constructs) or by quantifying CYP1A1 mRNA/protein levels using qPCR and Western blotting .
Q. Which experimental models are most suitable for studying FICZ-mediated cellular responses?
- HL-60 leukemia cells : Used to study FICZ’s role in retinoic acid (RA)-induced differentiation, measured via flow cytometry for CD38/CD11b surface markers .
- Keratinocytes : Models for phototoxicity studies, where FICZ accumulation under UVA exposure induces ROS and apoptosis via AhR-CYP1A1 axis disruption .
- Cardiomyocytes : Investigated for FICZ’s protective effects against angiotensin II-induced hypertrophy, assessed via hypertrophy markers (e.g., β-MHC) and CYP1A1 activity assays .
Q. How should FICZ be dosed in vitro to balance efficacy and cytotoxicity?
Optimal concentrations range from 1–100 nM, depending on cell type and assay duration. For example:
- 10 nM FICZ enhances RA-induced differentiation in HL-60 cells without cytotoxicity .
- 50 nM FICZ induces CYP1A1 expression in keratinocytes within 6 hours . Cytotoxicity should be assessed via MTT assays or live/dead staining, especially in long-term experiments (>24 hours) .
Advanced Research Questions
Q. How does FICZ exhibit contradictory roles in inflammation (pro- vs. anti-inflammatory)?
FICZ’s dual effects depend on concentration, exposure duration, and cellular context:
- Pro-inflammatory : Low doses (1–10 nM) activate AhR-driven IL-6/IL-22 in T cells .
- Anti-inflammatory : Higher doses (>50 nM) induce CYP1A1-mediated FICZ metabolism, limiting sustained AhR activation . Methodological resolution : Use dose-response studies with time-course RNA-seq to map dynamic pathway activation (e.g., NF-κB vs. NRF2) .
Q. What mechanisms underlie FICZ’s phototoxicity in keratinocytes, and how can they be experimentally dissected?
FICZ acts as a UVA photosensitizer, generating ROS that damage DNA and mitochondria. Key steps:
- AhR-CYP1A1 axis inhibition : Co-treat with CYP1A1 inhibitors (e.g., α-naphthoflavone) to block FICZ metabolism and amplify ROS .
- ROS quantification : Use DCFDA fluorescence or lipid peroxidation assays (e.g., malondialdehyde levels) .
- Apoptosis markers : Caspase-3 activation and Annexin V/PI staining .
Q. How can synthetic challenges in FICZ production be addressed for scalable research use?
Gram-scale synthesis involves:
- Photo-oxidation of tryptophan : UVB irradiation generates FICZ via indole ring cyclization .
- Purification : Reverse-phase HPLC with C18 columns (purity >95%, confirmed by LC-MS) .
- Stability : Store in DMSO at -20°C, protected from light to prevent degradation to quinones .
Q. What experimental strategies resolve the AhR-CYP1A1 feedback loop in FICZ studies?
The loop involves FICZ-induced CYP1A1, which metabolizes FICZ to limit AhR activation. To study:
- Inhibit CYP1A1 : Use chemical inhibitors (e.g., ketoconazole) or siRNA knockdown to prolong AhR signaling .
- Time-course analysis : Measure CYP1A1 mRNA (peaks at 6 hours) versus FICZ clearance (LC-MS/MS) .
Q. How does FICZ’s electronic structure influence its applications in materials science?
FICZ derivatives (e.g., methoxy-substituted indolocarbazoles) exhibit:
- Low HOMO levels (4.92–5.06 eV), enabling hole transport in OLEDs .
- Thermal stability : High glass transition temperatures (>200°C) for durable thin-film devices . Characterization : Cyclic voltammetry for HOMO/LUMO determination and XRD for crystallinity .
Methodological Considerations for Data Contradictions
Q. How to validate FICZ’s specificity for AhR in complex biological systems?
Q. What statistical approaches address variability in FICZ’s reported bioactivities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
